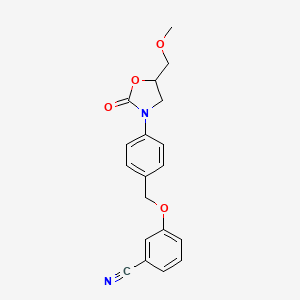
Perchloric acid;triphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;triphenylphosphane is a compound that combines the properties of perchloric acid and triphenylphosphane. Perchloric acid is a strong mineral acid with the formula HClO₄, known for its powerful oxidizing properties when heated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenylphosphane can be synthesized in the laboratory by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium: [ \text{PCl}_3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3 + 6 \text{NaCl} ] Perchloric acid is produced industrially by treating sodium perchlorate with hydrochloric acid, precipitating solid sodium chloride: [ \text{NaClO}_4 + \text{HCl} \rightarrow \text{NaCl} + \text{HClO}_4 ] Alternatively, it can be produced by anodic oxidation of aqueous chlorine at a platinum electrode .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Triphenylphosphane undergoes slow oxidation by air to give triphenylphosphine oxide (Ph₃PO).
Common Reagents and Conditions
Oxidation: Air or oxygen.
Reduction: Sulfonyl chlorides, toluene, and triphenylphosphane.
Substitution: Carbon tetrabromide and alcohols.
Major Products
Oxidation: Triphenylphosphine oxide (Ph₃PO).
Reduction: Arylthiols.
Substitution: Alkyl halides and triphenylphosphine oxide.
Wissenschaftliche Forschungsanwendungen
Perchloric acid;triphenylphosphane is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a ligand in transition metal complexes.
Biology: In the synthesis of biologically active compounds and as a reducing agent in biochemical reactions.
Medicine: In the development of pharmaceuticals and as a catalyst in drug synthesis.
Industry: In the production of polymers and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of perchloric acid;triphenylphosphane involves its ability to act as a reducing agent and a ligand. In the Wittig reaction, triphenylphosphane forms a ylide with aldehydes or ketones, resulting in the formation of alkenes . The compound’s ability to stabilize carbanions and form resonance structures contributes to its reactivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphosphine: Another organophosphorus compound used as a ligand and reducing agent.
Tributylphosphine: Similar in function to triphenylphosphane but with different steric properties.
Triphenylarsine: Similar structure but contains arsenic instead of phosphorus.
Uniqueness
Perchloric acid;triphenylphosphane is unique due to its combination of strong oxidizing properties from perchloric acid and versatile reactivity from triphenylphosphane. This combination allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
76021-76-6 |
|---|---|
Molekularformel |
C18H16ClO4P |
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
perchloric acid;triphenylphosphane |
InChI |
InChI=1S/C18H15P.ClHO4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5) |
InChI-Schlüssel |
FIWXTHWTRAKBFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


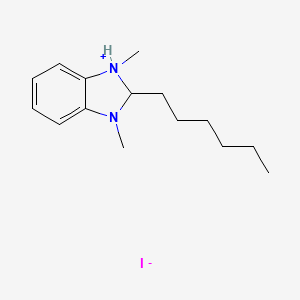
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
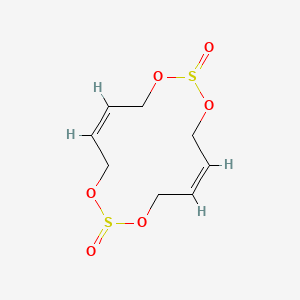
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
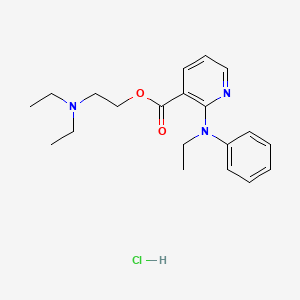
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
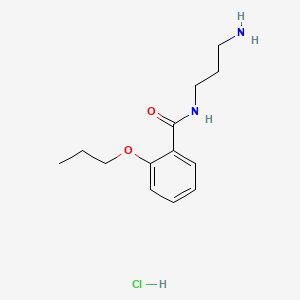
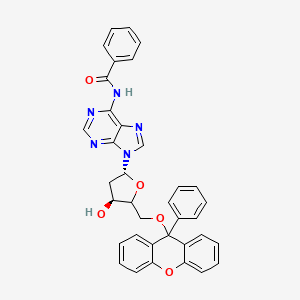

![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)

